Cas no 398996-61-7 (1-(2,5-dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole)

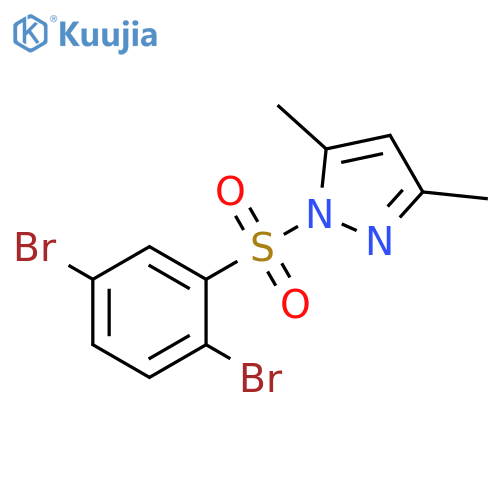

398996-61-7 structure

商品名:1-(2,5-dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole

1-(2,5-dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 1-(2,5-dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole

- 1-((2,5-dibromophenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole

- 1H-Pyrazole, 1-[(2,5-dibromophenyl)sulfonyl]-3,5-dimethyl-

- SR-01000461533

- 1-(2,5-dibromophenyl)sulfonyl-3,5-dimethylpyrazole

- SR-01000461533-1

- Z1544404905

- AP-263/14196453

- 1-[(2,5-dibromophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole

- AKOS002284694

- F0838-0252

- 398996-61-7

-

- インチ: 1S/C11H10Br2N2O2S/c1-7-5-8(2)15(14-7)18(16,17)11-6-9(12)3-4-10(11)13/h3-6H,1-2H3

- InChIKey: MNLOKNPNBXTNPP-UHFFFAOYSA-N

- ほほえんだ: N1(S(C2=CC(Br)=CC=C2Br)(=O)=O)C(C)=CC(C)=N1

計算された属性

- せいみつぶんしりょう: 393.88092g/mol

- どういたいしつりょう: 391.88297g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 398

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 60.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3.6

じっけんとくせい

- 密度みつど: 1.85±0.1 g/cm3(Predicted)

- ふってん: 500.7±60.0 °C(Predicted)

- 酸性度係数(pKa): -4.62±0.19(Predicted)

1-(2,5-dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0838-0252-5mg |

1-(2,5-dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole |

398996-61-7 | 90%+ | 5mg |

$69.0 | 2023-07-28 | |

| Life Chemicals | F0838-0252-50mg |

1-(2,5-dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole |

398996-61-7 | 90%+ | 50mg |

$160.0 | 2023-07-28 | |

| Life Chemicals | F0838-0252-20μmol |

1-(2,5-dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole |

398996-61-7 | 90%+ | 20μmol |

$79.0 | 2023-07-28 | |

| Life Chemicals | F0838-0252-4mg |

1-(2,5-dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole |

398996-61-7 | 90%+ | 4mg |

$66.0 | 2023-07-28 | |

| Life Chemicals | F0838-0252-20mg |

1-(2,5-dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole |

398996-61-7 | 90%+ | 20mg |

$99.0 | 2023-07-28 | |

| Life Chemicals | F0838-0252-5μmol |

1-(2,5-dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole |

398996-61-7 | 90%+ | 5μmol |

$63.0 | 2023-07-28 | |

| Life Chemicals | F0838-0252-1mg |

1-(2,5-dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole |

398996-61-7 | 90%+ | 1mg |

$54.0 | 2023-07-28 | |

| Life Chemicals | F0838-0252-2mg |

1-(2,5-dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole |

398996-61-7 | 90%+ | 2mg |

$59.0 | 2023-07-28 | |

| Life Chemicals | F0838-0252-25mg |

1-(2,5-dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole |

398996-61-7 | 90%+ | 25mg |

$109.0 | 2023-07-28 | |

| Life Chemicals | F0838-0252-3mg |

1-(2,5-dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole |

398996-61-7 | 90%+ | 3mg |

$63.0 | 2023-07-28 |

1-(2,5-dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole 関連文献

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

398996-61-7 (1-(2,5-dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole) 関連製品

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬